Chlorobutanol (hemihydrate)

Ocular Toxicology Corneal Epithelial Cells Preservative Safety

Chlorobutanol (hemihydrate), or 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, is an alcohol-based, non-surfactant chemical preservative with a long history of use in injectable, ophthalmic, and otic pharmaceutical formulations. Distinguished from quaternary ammonium compounds and paraben esters, it possesses inherent sedative-hypnotic and weak local anesthetic properties in addition to its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, molds, and fungi.

Molecular Formula C5H13Cl3O2
Molecular Weight 211.5 g/mol
Cat. No. B10825099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorobutanol (hemihydrate)
Molecular FormulaC5H13Cl3O2
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESC.CC(C)(C(Cl)(Cl)Cl)O.O
InChIInChI=1S/C4H7Cl3O.CH4.H2O/c1-3(2,8)4(5,6)7;;/h8H,1-2H3;1H4;1H2
InChIKeyWKGDLTKHENZDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorobutanol Hemihydrate: A Non-Surfactant, Broad-Spectrum Preservative for Complex Formulations


Chlorobutanol (hemihydrate), or 1,1,1-trichloro-2-methyl-2-propanol hemihydrate, is an alcohol-based, non-surfactant chemical preservative with a long history of use in injectable, ophthalmic, and otic pharmaceutical formulations [1]. Distinguished from quaternary ammonium compounds and paraben esters, it possesses inherent sedative-hypnotic and weak local anesthetic properties in addition to its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, molds, and fungi [2]. Pharmacopoeial-grade material conforms to a strict purity specification, containing not less than 98.0% and not more than 100.5% of C4H7Cl3O on an anhydrous basis, with a defined hydrate form pivotal for its physicochemical stability and industrial processability [3].

The Peril of Preservative Swapping: Why Chlorobutanol's Multifunctional Profile Prevents Direct Substitution


In-class substitution of preservatives is high-risk due to profound differences in their ancillary pharmacological activities and thermodynamic properties. Chlorobutanol is not merely a biocide; it is a clinically proven, CNS-active molecule that inhibits voltage-gated sodium channels (Nav1.2) at concentrations below its typical preservative use level, adding an unintended analgesic component to formulations [1]. Unlike non-volatile preservatives such as benzalkonium chloride (BAC), chlorobutanol is a volatile solid that sublimes readily, a property exploited in novel room-temperature freeze-drying processes and incompatible with heat sterilization for aqueous solutions [2]. Its pH-dependent degradation kinetics demand acidified formulations, precluding its use in the neutral-to-alkaline environments where parabens or BAC remain stable [3]. Ignoring these mechanistic and physicochemical differentiators leads to formulation failure, compromised sterility, or altered pharmacological action.

Quantitative Head-to-Head Evidence: Chlorobutanol vs. Common Preservative Alternatives


Chlorobutanol Demonstrates Significantly Lower Acute Ocular Cytotoxicity Than Benzalkonium Chloride

In a direct, time-lapse videomicrographic study, primary human corneal epithelial cells exposed to benzalkonium chloride (BAC) or chlorobutanol at their typical use concentrations showed a dramatic difference in degeneration time. BAC caused complete cellular degeneration within two hours, whereas chlorobutanol-preserved cells survived for eight hours before degenerating, offering a four-fold longer window of preserved cellular integrity [1].

Ocular Toxicology Corneal Epithelial Cells Preservative Safety

Quantified Hierarchy of Antimicrobial Potency in Ophthalmic Preservatives

A foundational evaluation of chemical preservatives for ophthalmic solutions tested seven compounds against 26 strains of Pseudomonas aeruginosa and four species of Proteus. In a buffer solution, the antimicrobial potency was ranked, placing chlorobutanol at an intermediate tier [1]. Critically, when tested in the presence of an ophthalmic drug, chlorobutanol's relative ranking improved to second place, surpassing several other agents, demonstrating enhanced compatibility and preserved activity in complex formulations [1].

Ophthalmic Formulation Antimicrobial Efficacy Preservative Ranking

pH-Driven Stability Cliff: Volatile Degradation vs. Stable Quaternary Ammonium Compounds

Chlorobutanol's chemical stability is acutely pH-dependent, with a half-life of 90 years at pH 3.0 (25°C) that collapses to just 0.23 years (approx. 3 months) at pH 7.5 [1]. This instability at physiological pH starkly contrasts with benzalkonium chloride (BAC), a quaternary ammonium compound reported to be stable over a wide pH and temperature range and amenable to autoclaving . This fundamental difference defines chlorobutanol as a preservative for acidified formulations where its inherent instability can be a design feature to reduce preservative load upon administration.

Formulation Stability Degradation Kinetics pH-Dependent Hydrolysis

Minimum Inhibitory Concentration (MIC) Comparison: Millimolar Potency Differentiator

Determination of minimum inhibitory concentration (MIC) provides a standardized measure of biocide potency. Chlorobutanol hemihydrate exhibits MICs of 1250 µg/mL against common challenge organisms like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [1]. This is orders of magnitude less potent than benzalkonium chloride (BAC), where studies report an MIC of 0.14-0.20 mg/mL (140-200 µg/mL) against P. aeruginosa and S. aureus [2], representing an approximately 6- to 9-fold difference in mass-based potency.

Antimicrobial Potency Minimum Inhibitory Concentration MIC Data

Ancillary Pharmacology: Chlorobutanol's Unique Sodium Channel Blockade at Preservative Concentrations

Chlorobutanol's molecular target profile extends beyond that of a simple preservative. It reversibly inhibits mammalian Nav1.2 voltage-gated sodium channels in a concentration-dependent manner, with significant inhibition observed at concentrations (0.03 to 10 mM) that are lower than or equal to those used to preserve pharmaceuticals [1]. This mechanism, which is distinct from use-dependent local anesthetics, adds an analgesic component to preserved injectable and ophthalmic solutions. Benzalkonium chloride and other mainstream preservatives are not reported to exhibit this targeted ion channel activity [2].

Voltage-Gated Sodium Channels Analgesic Preservative Pharmacological Differentiator

Validated Applications: Where Quantitative Evidence Demands Chlorobutanol Selection


Chronic Ophthalmic Formulations: Prioritizing Corneal Safety Over Peak Potency

For patients requiring long-term, multi-dose eye drops (e.g., for glaucoma or severe dry eye), corneal epithelial health is paramount. Data from Tripathi et al. [1] directly justify the procurement of chlorobutanol over benzalkonium chloride. The finding that 0.5% chlorobutanol allows 8 hours of cellular integrity versus the 2-hour degeneration caused by 0.01% BAC makes it the evidence-based choice for formulations intended for daily, chronic use where cumulative surface toxicity is a leading cause of patient non-compliance.

Drug Formulations Incompatible with Cationic Surfactants: The Rank-Based Alternative

Numerous active pharmaceutical ingredients (APIs) are physically incompatible with the cationic surfactant benzalkonium chloride. In such scenarios, formulators need the next most potent option. The ranking data from Lawrence [2] provides a quantitative basis for this decision tree. It shows chlorobutanol ranks second, clearly outperforming phenol, parabens, and thimerosal in preserving drug solutions contaminated with Pseudomonas aeruginosa. This evidence supports chlorobutanol as the scientifically justified second-line preservative for complex ophthalmic solutions.

Volatile-Solid Freeze-Drying for Thermosensitive Biologics

The sublimation property of chlorobutanol hemihydrate (CBN) enables a unique, patented room-temperature freeze-drying process [3]. This application is impossible with non-volatile preservatives like BAC or parabens. For industrial researchers working with liposomes, proteins, or other labile biologicals, CBN functions as a volatile inert carrier that sublimates away, creating a dry powder matrix without thermal stress. This specific physico-chemical property creates a procurement demand entirely independent of antimicrobial preservation needs.

Acidified Injectable Solutions Requiring Inherent Analgesic Properties

For injectable products like methadone or certain local anesthetics formulated at low pH, chlorobutanol serves a dual purpose verified by evidence: it ensures antimicrobial preservation and provides an analgesic boost. The electrophysiological evidence showing Nav1.2 sodium channel inhibition at preservative-level concentrations confirms the mechanism for this effect [4]. In this scenario, chlorobutanol is not a substitutable commodity but a functional component of the therapeutic formulation, a claim no other preservative class (quaternary ammoniums, parabens) can make.

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